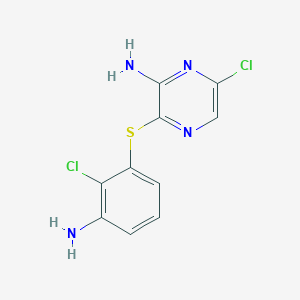
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid): is a complex organic compound featuring a triazine core with three benzene rings, each substituted with a phosphonic acid group. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) typically involves the reaction of 1,3,5-triazine derivatives with benzene derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high purity and yield. The process involves multiple steps, including the preparation of intermediates, purification, and final phosphorylation .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzene rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazine core, potentially forming amine derivatives.
Substitution: The benzene rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and covalent organic frameworks (COFs). Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and electronic conductivity .
Biology and Medicine: In biological research, the compound is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules. Its phosphonic acid groups facilitate binding to biological targets, making it a candidate for therapeutic applications .
Industry: Industrially, ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) is used in the production of flame retardants, corrosion inhibitors, and as a component in advanced coatings and adhesives .
作用机制
The compound exerts its effects primarily through its phosphonic acid groups, which can form strong hydrogen bonds and coordinate with metal ions. This coordination ability is crucial in applications such as catalysis and material science. The triazine core provides a stable scaffold, while the benzene rings enhance the compound’s electronic properties .
相似化合物的比较
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: This compound features a triazine core with three aniline groups, offering different reactivity and applications.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Similar in structure but with formyl groups instead of phosphonic acid groups, leading to different chemical behavior and uses.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid: This compound has carboxylic acid groups, which provide different binding properties and applications.
Uniqueness: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(phosphonic acid) is unique due to its combination of a triazine core, benzene rings, and phosphonic acid groups. This structure imparts a balance of stability, reactivity, and binding properties, making it versatile for various scientific and industrial applications .
属性
IUPAC Name |
[4-[4,6-bis(4-phosphonophenyl)-1,3,5-triazin-2-yl]phenyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N3O9P3/c25-34(26,27)16-7-1-13(2-8-16)19-22-20(14-3-9-17(10-4-14)35(28,29)30)24-21(23-19)15-5-11-18(12-6-15)36(31,32)33/h1-12H,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSQZSALRXQAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)P(=O)(O)O)C4=CC=C(C=C4)P(=O)(O)O)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N3O9P3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B8227402.png)

![1H-imidazo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B8227417.png)



![8-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8227437.png)
![2,4,7-Trichloro-8-methylpyrido[4,3-d]pyrimidine](/img/structure/B8227442.png)

![tripotassium;2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene-3,7,11-triolate](/img/structure/B8227458.png)




